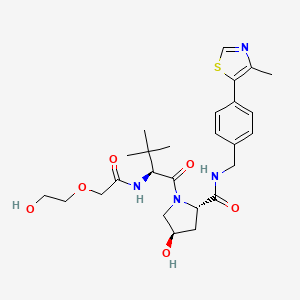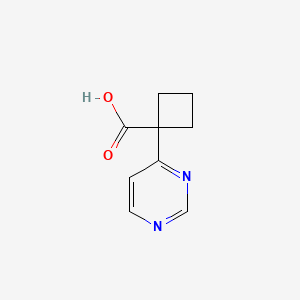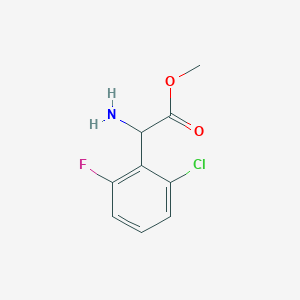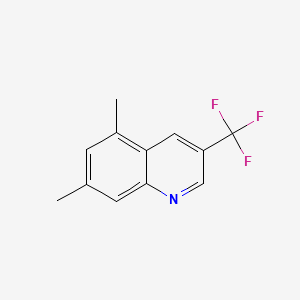
(s)-2-(1-Amino-2-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with a phenolic structure It contains an amino group and a hydroxyl group attached to an ethyl chain, which is connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce nitro groups to amino groups.
Enzymatic Processes: Employing enzymes to achieve chiral resolution.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: From oxidation of the phenolic group.
Secondary Amines: From reduction of the amino group.
Substituted Phenols: From electrophilic aromatic substitution.
Applications De Recherche Scientifique
(s)-2-(1-Amino-2-hydroxyethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)phenol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)benzene: Lacks the hydroxyl group on the benzene ring.
(s)-2-(1-Amino-2-hydroxyethyl)aniline: Contains an additional amino group on the benzene ring.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1 |
Clé InChI |
XVLDHRZCNVRYIN-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](CO)N)O |
SMILES canonique |
C1=CC=C(C(=C1)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
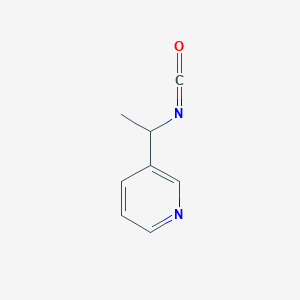


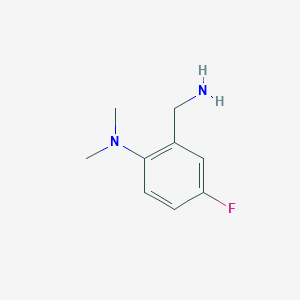
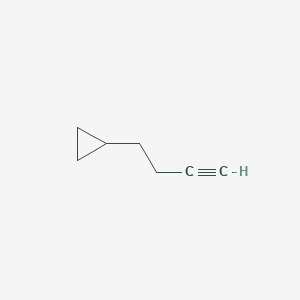
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)

